![molecular formula C9H9N3O2 B1351525 4-(Ethylamino)-3-nitrobenzonitrile CAS No. 90349-18-1](/img/structure/B1351525.png)
4-(Ethylamino)-3-nitrobenzonitrile
Overview
Description
4-(Ethylamino)-3-nitrobenzonitrile, also known as 4-EA-3-NBN, is a synthetic compound that has been studied for its potential applications in biochemical and physiological research. It is an organic nitrile compound with an amine group attached to a nitrobenzene ring. 4-EA-3-NBN has been used in various scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent for chemical transformations, and as a model for studying the structure and function of proteins.
Scientific Research Applications
Crystal Structure and Molecular Packing
Research has demonstrated that derivatives of 4-(Ethylamino)-3-nitrobenzonitrile, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine and 2,6-bis(ethylamino)-3-nitrobenzonitrile, exhibit unique crystal structures and molecular packing patterns. These compounds form intramolecular and intermolecular hydrogen bonds, resulting in one-dimensional chains and two-dimensional networks, respectively. Such molecular arrangements are pivotal in understanding the solid-state properties and potential applications in materials science (Payne et al., 2010).
Catalytic Hydrogenation
The compound has been used in studies exploring the hydrogenation of nitrobenzonitriles using Raney nickel catalysts. The research indicates that the position of the nitro group relative to the nitrile group significantly influences the hydrogenation process, leading to the formation of primary amines. This finding is crucial for the synthesis of various amines and related compounds in organic chemistry (Koprivova & Červený, 2008).
Thermophysical Properties
A study on the heat capacities and enthalpies of transitions of nitrobenzonitriles, including the 4-(Ethylamino)-3-nitrobenzonitrile isomer, has provided valuable data on their thermophysical behavior. This information is essential for the development of processes and materials that require precise thermal management (Jiménez et al., 2002).
Solubility in Binary Solvent Mixtures
The solubility of 4-nitrobenzonitrile in various binary solvent mixtures has been experimentally determined, offering insights into its solvation mechanisms and interactions. Such studies are critical for optimizing conditions in chemical reactions and processes involving this compound (Wanxin et al., 2018).
properties
IUPAC Name |
4-(ethylamino)-3-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOBDXXEMGRNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389458 | |
Record name | 4-(ethylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylamino)-3-nitrobenzonitrile | |
CAS RN |
90349-18-1 | |
Record name | 4-(ethylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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